(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine
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Overview
Description
(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine: is a chemical compound known for its unique structure and potential applications in various fields such as pharmaceuticals and chemical research. The compound features a combination of a dimethoxyphenyl group, an ethyl chain, an iodophenyl group, and a sulfonylamine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with 4-iodobenzenesulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of the iodine atom with other functional groups.
Scientific Research Applications
(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-(3,4-Dimethoxyphenyl)ethyl)amine: Lacks the sulfonyl and iodophenyl groups, resulting in different chemical properties and reactivity.
(4-Iodophenyl)sulfonyl chloride: Contains the sulfonyl and iodophenyl groups but lacks the dimethoxyphenyl ethylamine moiety.
Uniqueness
(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethoxyphenyl and iodophenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO4S/c1-21-15-8-3-12(11-16(15)22-2)9-10-18-23(19,20)14-6-4-13(17)5-7-14/h3-8,11,18H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWKSCVJXHJBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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